molecular formula C20H22FNO3 B7818756 Methyl paroxetine

Methyl paroxetine

Cat. No.: B7818756
M. Wt: 343.4 g/mol
InChI Key: MOJZPKOBKCXNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on structural analogs and metabolic derivatives of paroxetine (a selective serotonin reuptake inhibitor, SSRI), "methyl paroxetine" could refer to:

Methyl-substituted paroxetine analogs, such as compounds with methyl groups added to the aromatic ring or piperidine moiety (e.g., C-2 or C-4 methyl derivatives) .

Methylated metabolites of paroxetine, formed via enzymatic methylation during metabolism .

Deuterated derivatives like CTP-347, where deuterium replaces hydrogen at the methylenedioxy carbon to alter metabolic stability .

Paroxetine itself, chemically designated as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride, is a potent SSRI used for depression and anxiety disorders . Its structural flexibility allows for modifications that influence target affinity, metabolic stability, and clinical efficacy.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJZPKOBKCXNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Isobutyl Ketone (MIBK) as a Superior Solvent

The WO2007034270A2 patent introduced methyl isobutyl ketone (MIBK) as a solvent, achieving yields exceeding 97.5% purity. Key parameters include:

ParameterOptimal RangeImpact on Reaction Efficiency
Temperature118–120°CAccelerates reaction kinetics
BasePotassium carbonateEnhances nucleophilicity
Solvent-to-reactant ratio10:1 (v/w)Improves miscibility

This method leverages MIBK’s azeotropic properties to remove water, shifting equilibrium toward product formation. Comparative studies show MIBK outperforms toluene and N-methylpyrrolidone in minimizing side reactions.

Polar Aprotic Solvents for Condensation Reactions

Bentham Open research demonstrated that sulpholane and dimethyl sulfoxide (DMSO) reduce reaction times to 2–3 hours while increasing yields to 80–85%. The high dielectric constant of DMSO stabilizes transition states, as shown in the table below:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Sulpholane43.32.582
DMSO46.72.085
Toluene2.45.065

DMSO also facilitates easier isolation of the mesylate intermediate, critical for purity control.

Catalytic and Process Innovations

Phase Transfer Catalysis in Continuous Synthesis

CN112521377A disclosed a continuous preparation method using toluene and phase transfer catalysts (e.g., tetrabutylammonium bromide). This approach achieves 92% conversion efficiency through:

  • Reactor Design : Multi-stage reactors with in-line separators

  • Temperature Gradients : –5°C for tosylation → 50°C for condensation

  • Solvent Recycling : 95% toluene recovery rate

The process eliminates batch-to-batch variability, making it suitable for GMP-compliant manufacturing.

Demethylation Optimization

Later-stage conversion of N-methylparoxetine to paroxetine (via demethylation) was refined in Patent 6686473 using HBr/acetic acid. Critical parameters include:

Demethylation Efficiency=[HBr][Substrate]×1T0.5\text{Demethylation Efficiency} = \frac{[\text{HBr}]}{[\text{Substrate}]} \times \frac{1}{T^{0.5}}

Where optimal conditions are 1.2 M HBr at 80°C for 8 hours.

Purity Challenges and Resolution Strategies

Impurity Profiling

Common impurities identified across studies:

  • Des-fluorophenyl derivative (0.3–1.2%)

  • Di-substituted sesamol adducts (0.8–2.1%)

  • Oxidation byproducts (<0.5%)

The WO2001029032A1 patent addressed these through:

  • Crystallization Optimization : Isopropyl alcohol/water (3:1) at 15°C

  • Hexane Reslurrying : Reduces hydrophobic impurities by 40%

Thermal Stability Considerations

This compound degrades above 130°C, necessitating strict temperature control during solvent removal. Vacuum distillation at 60–65°C (20 mmHg) preserves product integrity.

Green Chemistry Advancements

Recent efforts focus on solvent substitution and waste reduction:

  • Cyclopentyl methyl ether (CPME) : 30% lower energy input vs. MIBK

  • Biocatalytic routes : Engineered transaminases achieve 65% yield (pilot scale)

  • Water-based workups : 50% reduction in organic waste

Industrial-Scale Production Metrics

A comparative analysis of commercial processes:

ProcessCapacity (kg/batch)Cycle Time (h)API Purity (%)
MIBK Batch5004897.5
Continuous Flow1,2002499.1
DMSO Catalytic8003698.7

Chemical Reactions Analysis

Key Reaction Parameters:

ComponentQuantity/ConcentrationRole
Sulphonate ester (III)0.048 molElectrophilic substrate
Sesamol (IV)0.048 molNucleophile
Potassium carbonate6.7 g (dry)Base
MIBK100 mLSolvent
Temperature118–120°CReflux conditions
Reaction time5 hoursOptimal duration

Yield and Purity :

  • 7.4 g of methyl paroxetine is obtained with >97.5% purity after purification via recrystallization with isopropyl alcohol (IPA) and hexane .

Reaction Workflow:

StepConditionsOutcome
Acylation110–112°C, 18 hoursForms paroxetine-N-phenylcarbamate
Deprotection110°C, KOH in tolueneYields paroxetine free base
Salt formationIPA·HCl at 20–25°CProduces paroxetine hydrochloride

Example Quantities :

  • Starting with 100 g this compound , 125 g carbamate intermediate is formed.

  • Final yield of paroxetine hydrochloride: >90% purity after isolation .

Purification and Isolation Techniques

Critical purification steps ensure high-purity this compound and its derivatives:

Methods and Outcomes:

TechniqueConditionsImpact on Purity
Recrystallization IPA/water at 60°CRemoves polar impurities
Hexane wash 15 mL hexane, 28–30°CEliminates non-polar byproducts
Azeotropic drying MIBK under refluxPrevents hydrolysis

Data from Patent :

  • Hexane treatment increases purity from 95% to >97.5% .

Comparative Analysis of Synthetic Methods

The improved MIBK-based method (Patent ) offers advantages over prior art:

ParameterTraditional (Pyridine)Improved (MIBK)
SolventPyridineMethyl isobutyl ketone
Reaction temperature80–90°C118–120°C
Yield70–75%85–90%
Purity90–92%>97.5%

Stability and Degradation Pathways

This compound is susceptible to hydrolysis under acidic or basic conditions due to its piperidine and benzodioxole moieties. Storage in anhydrous solvents (e.g., MIBK or toluene) at <25°C is recommended to prevent decomposition .

Scientific Research Applications

Major Depressive Disorder (MDD)

Methyl paroxetine has shown significant efficacy in treating MDD. Meta-analyses indicate that it is comparable or superior to other SSRIs in improving depressive symptoms. A study demonstrated that patients receiving paroxetine reported a significant reduction in depression scores compared to placebo groups .

Anxiety Disorders

The compound has been effective in treating various anxiety disorders, including:

  • Panic Disorder : Clinical trials have confirmed that this compound significantly reduces panic attack frequency and severity compared to placebo .
  • Social Anxiety Disorder : It has been shown to improve symptoms in both adults and children, with studies indicating its effectiveness in reducing social anxiety and co-occurring alcohol use disorder .

Obsessive-Compulsive Disorder (OCD)

This compound is also approved for OCD treatment, demonstrating efficacy comparable to clomipramine and venlafaxine. Clinical studies indicate substantial reductions in OCD symptoms when treated with this compound .

Post-Traumatic Stress Disorder (PTSD)

In the context of PTSD, this compound is recognized as an effective treatment option. It is approved for short-term use and has shown positive outcomes in reducing PTSD symptoms .

Menopausal Symptoms

In 2013, low-dose this compound was approved for treating moderate-to-severe vasomotor symptoms associated with menopause, such as hot flashes and night sweats. The side effects at low doses are similar to placebo, making it a viable option for women undergoing menopausal transition .

Fibromyalgia

Research indicates that this compound may improve overall symptoms in fibromyalgia patients, although its effectiveness specifically for pain relief is less robust compared to other treatments .

Pharmacological Research Applications

This compound serves as a metabolic probe in pharmacological studies. For example, it has been utilized to assess the contribution of cytochrome P450 2D6 (CYP2D6) in the metabolism of MDMA (Ecstasy). In a controlled trial, the administration of this compound significantly altered the plasma concentration profiles of MDMA metabolites . This highlights its role not only as a therapeutic agent but also as a tool for understanding drug interactions and metabolism.

Molecular Mechanism Insights

Recent studies have delved into the molecular interactions between this compound and its targets. Research utilizing techniques like cryo-electron microscopy has provided insights into how this compound binds to the serotonin transporter (SERT), which could inform the design of new therapeutics targeting similar pathways .

Summary Table: Key Applications of this compound

Application AreaSpecific UsesEvidence Level
Psychiatric DisordersMDD, OCD, PTSD, Panic DisorderStrong clinical evidence
Anxiety DisordersSocial Anxiety DisorderStrong clinical evidence
Menopausal SymptomsHot flashes, night sweatsApproved for clinical use
FibromyalgiaSymptom managementModerate evidence
Pharmacological ResearchMetabolic probe for CYP2D6 studiesStrong research foundation
Future ApplicationsPotential heart failure treatmentEmerging research

Mechanism of Action

Methyl paroxetine, like paroxetine, is believed to exert its effects by inhibiting the reuptake of serotonin in the brain . This inhibition increases the levels of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The molecular targets involved include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons.

Comparison with Similar Compounds

Methyl-Substituted Paroxetine Analogs

highlights the impact of methyl substitutions on paroxetine-like compounds. For example:

  • In contrast, compound 10 (with a 3-Br substituent) retained high α4β2 nAChR affinity (Ki = 0.042 ± 0.004 µM) and enhanced h-SERT binding (119.3 ± 2.7%) .

Key Insight : Methyl groups at specific positions (C-2/C-4) reduce target engagement, while halogens (e.g., Br) preserve or enhance activity.

Deuterated Paroxetine (CTP-347)

CTP-347, a deuterated analog of paroxetine, demonstrates similar pharmacological activity but improved metabolic profiles :

  • In vitro : Equipotent to paroxetine in serotonin reuptake inhibition (rat synaptosomes) .
  • Metabolism : Faster clearance in human liver microsomes due to reduced CYP2D6 inactivation, lowering drug-drug interaction risks (e.g., with tamoxifen or dextromethorphan) .
  • Clinical Impact : Reduced accumulation index in humans, enabling safer long-term use .

Comparison Table :

Parameter Paroxetine CTP-347 (Deuterated)
CYP2D6 Inactivation High Reduced
Drug-Drug Interactions Significant Mitigated
Terminal Half-Life (hr) ~24 Shorter
Clinical Accumulation High Lower

Paroxetine Metabolites

Paroxetine undergoes oxidation, methylation, and conjugation during metabolism :

  • Methylated Metabolites: Minor metabolites like paroxetine-N-methyl exhibit negligible monoamine reuptake inhibition, contributing little to efficacy or toxicity .

Contrast with Duloxetine : Unlike paroxetine, duloxetine forms active methyl metabolites that contribute to its therapeutic effects .

Other SSRIs and Structural Analogs

Compared to SSRIs like fluoxetine and sertraline :

  • Target Affinity : Paroxetine has higher h-SERT binding (Ki = 0.09 nM) than fluoxetine (Ki = 0.8 nM) but similar to sertraline (Ki = 0.15 nM) .
  • Clinical Efficacy : Paroxetine outperforms tricyclic antidepressants (TCAs) in tolerability and matches other SSRIs in depression/anxiety trials .
  • Structural Flexibility : Paroxetine’s piperidine and benzodioxole moieties allow precise modifications (e.g., deuterium or methyl groups) without losing target specificity .

Research Findings and Implications

  • Methyl Substituents : Reduce target binding affinity, making them poor candidates for drug development .
  • Deuteration : Preserves pharmacology while improving safety, offering a blueprint for optimizing existing drugs .
  • Metabolites : Unlike some antidepressants, paroxetine’s metabolites are largely inactive, simplifying its pharmacokinetic profile .

Contradictions : While methyl groups hinder activity, deuterium maintains efficacy but alters metabolism, highlighting the nuanced impact of structural changes .

Biological Activity

Methyl paroxetine, a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine, exhibits notable biological activity primarily through its interaction with the serotonin transporter (SERT) and various cytochrome P450 enzymes. This article explores the pharmacological mechanisms, biological effects, and clinical implications of this compound, drawing on diverse research findings and case studies.

Serotonin Reuptake Inhibition
this compound functions as an SSRI by inhibiting the reuptake of serotonin at the presynaptic SERT. This action increases synaptic serotonin levels, which is crucial in treating mood disorders such as major depressive disorder and anxiety disorders. The binding affinity of this compound to SERT is significantly high, with reported values around 70.2 ± 0.6 pM, making it one of the most potent SSRIs available .

Cytochrome P450 Interaction
this compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Its high inhibitory constant for CYP2D6 (Ki = 0.065–4.65 μM) suggests a strong potential for drug-drug interactions, particularly with other medications metabolized by this enzyme . This inhibition can lead to increased plasma concentrations of co-administered drugs, raising the risk of adverse effects and toxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a volume of distribution ranging from 3.1 to 28.0 L/kg following intravenous administration, with a mean elimination half-life estimated at approximately 21 hours . The drug is predominantly eliminated via renal pathways, with about 95% protein binding observed, primarily to P-glycoprotein (P-gp), which plays a significant role in its transport across the blood-brain barrier .

Biological Effects

Antidepressant Efficacy
Clinical studies have demonstrated that this compound effectively alleviates symptoms of depression and anxiety. A randomized controlled trial indicated significant improvements in depression scores among participants treated with this compound compared to placebo .

Adverse Effects
Despite its therapeutic benefits, this compound is associated with several adverse effects including sexual dysfunction, weight gain, and cognitive impairment . Notably, it has been linked to increased risks of breast cancer in women due to its interaction with estrogen-sensitive pathways .

Case Studies

  • MDMA Interaction Study
    A study involving healthy male volunteers assessed the impact of this compound on the pharmacokinetics of MDMA (3,4-methylenedioxymethamphetamine). Results showed that pre-treatment with this compound significantly increased MDMA's area under the curve (AUC) and maximum plasma concentration (Cmax), indicating enhanced bioavailability due to CYP2D6 inhibition .
  • Breast Cancer Risk Assessment
    A longitudinal study highlighted that women using this compound exhibited a 620% increase in breast cancer rates over four years. This finding underscores the importance of monitoring long-term users for potential oncogenic risks associated with SSRIs that inhibit CYP2D6 .

Summary Table of Biological Activity

Biological Activity Mechanism/Effect References
Serotonin Reuptake InhibitionIncreases synaptic serotonin levels
CYP2D6 InhibitionAlters metabolism of co-administered drugs
Antidepressant EfficacySignificant improvement in depression scores
Adverse EffectsSexual dysfunction, weight gain, cognitive impairment
Increased Cancer RiskLinked to estrogen-sensitive pathways

Q & A

Q. What analytical methods are recommended for characterizing Methyl Paroxetine’s purity and structural integrity?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is critical for impurity profiling, particularly for identifying related compounds like methyl derivatives (e.g., Paroxetine Related Compound F or G). USP guidelines recommend using system suitability mixtures containing 1% methyl-containing impurities to validate chromatographic resolution . For structural confirmation, employ 1D/2D NMR, FT-IR, and mass spectrometry (MS) to differentiate between stereoisomers and confirm substituent positions (e.g., methyl group attachment on the piperidine ring) .

Q. How is this compound synthesized, and what are critical reaction parameters?

Methodological Answer: this compound synthesis typically involves nucleophilic substitution on a benzodioxolyloxy intermediate. Key parameters include temperature control (40–60°C) to avoid racemization and pH adjustment (7.5–8.5) during the final hydrochloride salt formation. Use chiral catalysts to ensure trans-configuration of the piperidine ring, as incorrect stereochemistry reduces pharmacological activity .

Q. What are the stability challenges of this compound in experimental formulations?

Methodological Answer: Light sensitivity and oxidative degradation are major concerns. Stability studies should use accelerated conditions (40°C/75% RH) with UV shielding. Monitor degradation products like demethylated analogs via reverse-phase HPLC, and include antioxidant excipients (e.g., ascorbic acid) in solid-dosage formulations to prolong shelf life .

Q. How do researchers validate this compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer: Use LC-MS/MS for plasma sample analysis, with deuterated internal standards (e.g., paroxetine-d6) to correct for matrix effects. Conduct bioavailability studies in rodent models using crossover designs, ensuring a washout period ≥5 half-lives to avoid carryover effects. Non-compartmental analysis (NCA) is preferred for estimating AUC and Cmax .

Q. What in vitro assays are used to assess this compound’s selectivity for serotonin transporters?

Methodological Answer: Radioligand binding assays (e.g., [<sup>3</sup>H]citalopram displacement in HEK-293 cells expressing human SERT) quantify affinity (Ki). Compare results against norepinephrine (NET) and dopamine (DAT) transporters to calculate selectivity ratios. Include paroxetine as a positive control to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers address contradictions in efficacy data from this compound meta-analyses?

Methodological Answer: Apply stratified subgroup analyses to account for heterogeneity in trial design (e.g., fixed vs. flexible dosing). Use random-effects models to pool standardized mean differences (SMDs) and assess publication bias via funnel plots or Egger’s regression. Sensitivity analyses should exclude outlier studies with high dropout rates (>30%) to improve reliability .

Q. What experimental designs mitigate bias in preclinical studies of this compound’s neurotoxic effects?

Methodological Answer: Implement double-blind protocols for behavioral assessments (e.g., forced swim test) to reduce observer bias. Use randomized block designs to balance covariates like baseline anxiety levels. Include placebo and active comparator arms (e.g., fluoxetine) to contextualize effect sizes. For neurochemical assays, validate findings with orthogonal methods (e.g., microdialysis alongside ELISA) .

Q. How do researchers resolve spectral ambiguities in this compound’s NMR characterization?

Methodological Answer: Assign challenging proton signals (e.g., diastereotopic methylene groups) using 2D NOESY to confirm spatial proximity to the fluorophenyl ring. For carbon assignments, combine DEPT-135 with HSQC to distinguish CH3 from CH2 groups. Compare experimental shifts with DFT-calculated chemical shifts for stereochemical validation .

Q. What statistical approaches are optimal for analyzing time-to-event data in this compound relapse trials?

Methodological Answer: Kaplan-Meier survival analysis with log-rank tests is standard for comparing relapse rates between treatment arms. Adjust for confounding variables (e.g., baseline HAM-D scores) using Cox proportional hazards models. Pre-specify interim analyses to avoid Type I error inflation, and report hazard ratios (HRs) with 95% confidence intervals .

Q. How can impurity profiling protocols be optimized for this compound in compliance with ICH guidelines?

Methodological Answer: Follow ICH Q3A/B thresholds for identifying and qualifying impurities (>0.10% for identification). Use gradient HPLC methods with photodiode array (PDA) detection to resolve co-eluting peaks. For genotoxic impurities (e.g., alkylating agents), employ LC-MS/MS with lower detection limits (≤0.03%). Cross-validate methods using USP reference standards for related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl paroxetine
Reactant of Route 2
Reactant of Route 2
Methyl paroxetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.